molecular formula C12H15BrFNO2 B1524700 Tert-butyl 4-bromo-2-fluorobenzylcarbamate CAS No. 864262-97-5

Tert-butyl 4-bromo-2-fluorobenzylcarbamate

Cat. No.: B1524700
CAS No.: 864262-97-5
M. Wt: 304.15 g/mol
InChI Key: DTYUGOHKMHFOMT-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is an organic compound with the molecular formula C12H15BrFNO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzylamine derivative, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-fluorobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-fluorobenzylcarbamate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming covalent or non-covalent bonds that inhibit its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromo-2-fluorobenzylcarbamate is unique due to the combination of its tert-butyl, bromine, and fluorine substituents, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research .

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYUGOHKMHFOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700586
Record name tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864262-97-5
Record name tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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